molecular formula C21H13BrCl2N2OS2 B11093218 N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide

Cat. No.: B11093218
M. Wt: 524.3 g/mol
InChI Key: QDRFKSLFAGUWFN-UHFFFAOYSA-N
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Description

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide is a complex organic compound that features a benzothiazole ring, a bromobenzyl group, and a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the benzothiazole derivative.

    Attachment of the Dichlorobenzamide Moiety: This step involves the reaction of the intermediate compound with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.

    Materials Science: Its properties can be leveraged in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide is unique due to the presence of both bromobenzyl and dichlorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H13BrCl2N2OS2

Molecular Weight

524.3 g/mol

IUPAC Name

N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide

InChI

InChI=1S/C21H13BrCl2N2OS2/c22-13-3-1-12(2-4-13)11-28-21-26-18-8-6-15(10-19(18)29-21)25-20(27)16-7-5-14(23)9-17(16)24/h1-10H,11H2,(H,25,27)

InChI Key

QDRFKSLFAGUWFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Br

Origin of Product

United States

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